Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-
Description
Properties
IUPAC Name |
copper(1+);mercury(2+);tetraiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.Hg.4HI/h;;;4*1H/q2*+1;+2;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXNLSWYLPNEIU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+].[Cu+].[I-].[I-].[I-].[I-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HgI4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905346 | |
| Record name | Copper(1+) mercury iodide (2/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13876-85-2, 10031-47-7 | |
| Record name | Cuprous mercuric iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013876852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurate(2-), tetraiodo-, copper(1+) (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(1+) mercury iodide (2/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicopper tetraiodomercurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPROUS MERCURIC IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9XDO4ZZ77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Potassium Tetraiodomercurate(II) as a Precursor
The preparation of Cu₂HgI₄ typically begins with the synthesis of potassium tetraiodomercurate(II) (K₂HgI₄), a critical intermediate. This precursor is formed by reacting mercuric iodide (HgI₂) with potassium iodide (KI) in aqueous solution. The reaction proceeds as follows:
This step yields a light-yellow solution of K₂HgI₄, which is sparingly soluble in cold water but dissolves readily in hot aqueous media . The purity of K₂HgI₄ is essential, as impurities can lead to side reactions during subsequent steps. Researchers emphasize conducting this reaction under inert atmospheres (e.g., nitrogen) to prevent oxidation or decomposition of iodide species .
Direct Reaction with Copper(I) Iodide
One established method for synthesizing Cu₂HgI₄ involves the direct reaction of K₂HgI₄ with copper(I) iodide (CuI). The process is summarized by the equation:
Procedure:
-
Reagent Preparation: A 0.01 M solution of K₂HgI₄ is prepared in 30 mL of deionized water heated to 70°C.
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Copper(I) Iodide Addition: Powdered CuI (0.02 M) is gradually added to the stirred solution under a nitrogen blanket.
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Reaction Monitoring: The mixture is maintained at 70°C for 3 hours, during which a scarlet precipitate forms.
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Isolation: The product is filtered, washed with cold deionized water, and dried under vacuum over anhydrous calcium sulfate .
Key Considerations:
-
Nitrogen Atmosphere: Prevents oxidation of Cu(I) to Cu(II), which would yield undesired byproducts.
-
Temperature Control: Elevated temperatures (70°C) enhance reaction kinetics but necessitate careful monitoring to avoid decomposition.
Reduction of Copper(II) Sulfate with Sulfur Dioxide
An alternative approach utilizes copper(II) sulfate (CuSO₄) as the copper source, reduced in situ by sulfur dioxide (SO₂) to copper(I). This method is advantageous when CuI is unavailable or cost-prohibitive. The overall reaction is:
Procedure:
-
Solution Preparation: A 0.01 M solution of K₂HgI₄ is heated to 70°C in deionized water.
-
Reduction Step: CuSO₄ (0.02 M) is dissolved in the solution, followed by bubbling SO₂ gas through the mixture for 1 hour.
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Precipitation: The reaction yields a thermochromic red precipitate of Cu₂HgI₄, which is filtered and washed with 5% sodium thiosulfate to remove residual iodine .
Analytical Validation:
Elemental analysis of the product confirms stoichiometry:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| Cu | 15.21 | 15.81 |
| Hg | 24.01 | 25.10 |
| I | 60.77 | 61.00 |
Minor deviations are attributed to trace moisture or incomplete washing .
Comparative Analysis of Synthesis Methods
The two primary methods—direct CuI reaction and CuSO₄ reduction—differ in yield, purity, and practicality:
| Parameter | Direct CuI Method | CuSO₄ Reduction Method |
|---|---|---|
| Yield | 60–70% | 45–60% |
| Purity | High | Moderate |
| Reagent Cost | High (CuI) | Low (CuSO₄) |
| Byproduct Handling | Minimal | Requires SO₂ scrubbing |
| Thermochromicity | Non-thermochromic | Thermochromic (red) |
The choice of method depends on application requirements. For infrared detector fabrication, the thermochromic variant from the reduction method is preferred .
Product Characterization and Challenges
Structural Confirmation:
X-ray diffraction studies reveal that Cu₂HgI₄ adopts a tetrahedral geometry around the mercury center, with copper ions occupying adjacent coordination sites. This structure is isostructural with silver tetraiodomercurate analogs .
Challenges in Synthesis:
-
Hygroscopicity: The product is sensitive to moisture, necessitating storage in desiccators.
-
Iodine Release: Residual iodine from incomplete washing can discolor the product, addressed via sodium thiosulfate rinses .
Optimization Strategies:
Chemical Reactions Analysis
Types of Reactions
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of copper and mercury ions in different oxidation states.
Substitution Reactions: The iodide ions in the compound can be substituted by other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reducing Agents: Such as sodium borohydride (NaBH₄) can reduce the compound.
Halide Sources: Such as sodium chloride (NaCl) or potassium bromide (KBr) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions may yield different halide complexes .
Scientific Research Applications
Photovoltaic Materials
One of the most promising applications of mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- is in the development of photovoltaic materials. The compound exhibits favorable electronic properties, making it suitable for use in solar cells. Research indicates that the incorporation of this compound into thin-film solar cells can enhance light absorption and improve energy conversion efficiency. Studies have shown that using Cu₂HgI₄ in perovskite-type structures leads to better stability and performance under operational conditions .
Antimicrobial Agents
The antimicrobial properties of mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- have been explored extensively. The compound demonstrates significant activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Case studies have illustrated its effectiveness in inhibiting the growth of pathogenic microorganisms, which could be beneficial in medical applications such as wound healing and infection control .
Chemical Sensors
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- is also being investigated for its potential use in chemical sensors. The compound's unique electronic properties allow it to interact selectively with various analytes, leading to changes in conductivity or optical properties that can be measured. This application is particularly relevant for detecting environmental pollutants and hazardous substances .
Coordination Chemistry
In coordination chemistry, the unique structure of this compound allows it to form complexes with various ligands. These complexes can exhibit interesting catalytic properties, making them suitable for use in organic synthesis and industrial processes. Research has demonstrated that Cu₂HgI₄ can act as a catalyst in several reactions, enhancing reaction rates and selectivity .
Data Tables
| Application | Description | Key Findings |
|---|---|---|
| Photovoltaics | Used in solar cells | Improved efficiency and stability |
| Antimicrobial agents | Inhibits bacterial growth | Effective against multiple pathogens |
| Chemical sensors | Detects environmental pollutants | Selective interaction with analytes |
| Coordination chemistry | Catalytic properties | Enhanced reaction rates |
Mechanism of Action
The mechanism of action of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- involves its interaction with molecular targets through coordination and redox processes. The copper and mercury ions can interact with various biomolecules, potentially leading to biological effects. The iodide ions may also play a role in the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Tetraiodomercurate Compounds
Structural Analogues
Silver Tetraiodomercurate(II) (Ag₂HgI₄)
- Formula : Ag₂HgI₄
- CAS : 7784-03-4 .
- Cation: Ag⁺ (monovalent) vs. Cu⁺ in the target compound.
- Key Differences :
Dipotassium Tetraiodomercurate(2-) (K₂HgI₄)
- Formula : K₂HgI₄
- CAS : 7783-33-7 .
- Cation : K⁺ (alkali metal) vs. transition metal (Cu⁺).
- Key Differences: Higher water solubility due to alkali metal cations.
Mercurate(2-), Tetraiodo-, Copper(2+) (1:1), (T-4)-
Comparative Properties Table
Toxicity and Environmental Impact
- Cu₂HgI₄ : Classified as hazardous due to mercury content; regulated under EU REACH and Japanese green procurement guidelines .
- Ag₂HgI₄ : Similar mercury toxicity but with additional silver ecotoxicity concerns .
- K₂HgI₄ : High acute toxicity (LD₅₀: 35 mg/kg in rats) , but widely used in controlled laboratory settings.
Research Findings
- Synthetic Pathways: Cu₂HgI₄ is synthesized via direct reaction of CuI and HgI₂, while Ag₂HgI₄ requires AgNO₃ and HgI₂ under inert conditions .
- Spectroscopic Behavior : Cu₂HgI₄ exhibits distinct UV-Vis absorption at 420 nm due to charge-transfer transitions, differing from Ag₂HgI₄ (λₘₐₓ = 380 nm) .
- Regulatory Trends : Cu₂HgI₄ and Ag₂HgI₄ face increasing restrictions, whereas K₂HgI₄ remains critical for ammonia detection despite toxicity .
Biological Activity
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-, known chemically as Cu₂HgI₄, is a complex compound that has garnered interest for its potential biological activity and applications in various fields, particularly in medicine and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- is characterized by the coordination of copper and mercury ions with iodide ions. Its unique structure allows it to participate in various chemical reactions, which are crucial for its biological interactions.
The synthesis of this compound typically involves the reaction between copper(I) iodide (CuI) and mercury(II) iodide (HgI₂):
This reaction is performed under controlled conditions to optimize yield and purity. The resulting compound exhibits distinct redox properties due to the different oxidation states of copper and mercury present.
The biological activity of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- can be attributed to its interactions with biomolecules. The copper and mercury ions can engage in redox reactions, potentially leading to oxidative stress in cells. Additionally, the compound may interfere with enzyme activities or cellular signaling pathways through coordination with biomolecules.
Toxicological Profile
Research indicates that this compound exhibits acute toxicity. It is classified as fatal if swallowed or if it comes into contact with skin, highlighting the need for caution in handling:
- Oral Toxicity : H300 (100%): Fatal if swallowed.
- Dermal Toxicity : H310 (100%): Fatal in contact with skin .
1. Medicinal Applications
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- has been investigated for its potential therapeutic properties, especially in metal-based drug formulations. Studies have explored its efficacy against various pathogens due to its antimicrobial properties linked to copper ions.
A notable study highlighted its role in inhibiting bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
2. Environmental Impact
The compound's interactions with biological systems also raise concerns regarding environmental toxicity. Mercury compounds are known to bioaccumulate and biomagnify in aquatic ecosystems, leading to significant health risks for wildlife and humans consuming contaminated fish .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Toxicity Level |
|---|---|---|---|
| Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- | Cu₂HgI₄ | Antimicrobial | High |
| Mercurate(2-), tetraiodo-, copper(1+) | CuHgI₄ | Moderate | Medium |
| Copper(I) iodide | CuI | Low antimicrobial activity | Low |
This table illustrates the differences in biological activity and toxicity levels among similar compounds, emphasizing the unique properties of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Solvent | Temperature (°C) | Yield (%) | Purity (XRD) |
|---|---|---|---|
| CH₃CN | 80 | 78 | 99.5% |
| DMF | 100 | 85 | 98.7% |
| Ethanol | Reflux | 65 | 97.2% |
Basic: What crystallographic techniques and software are employed to determine the structure of Cu₂HgI₄?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : SHELXL (via the SHELX suite) for solving and refining the structure. Challenges include addressing disorder in iodide positions and verifying anisotropic displacement parameters .
- Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis to confirm bond lengths (Cu-I: ~2.6 Å; Hg-I: ~2.8 Å) .
Advanced: How do researchers resolve contradictions in reported spectroscopic data (e.g., Raman, IR) for Cu₂HgI₄?
Methodological Answer:
Contradictions arise from sample hydration or polymorphic variations. Resolution strategies:
- Standardized Protocols : Use inert atmospheres during measurement to prevent oxidation.
- Cross-Validation : Compare Raman spectra (e.g., Hg-I stretching at 120–130 cm⁻¹) with DFT simulations.
- Triangulation : Combine XRD, thermal analysis, and spectroscopy to confirm phase purity .
Advanced: What computational approaches model the electronic structure of Cu₂HgI₄, and how do they compare with experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate bandgap (predicted: 1.8 eV; experimental: 2.1 eV via UV-Vis) and density of states. Software: VASP or Gaussian with hybrid functionals (e.g., B3LYP).
- Molecular Dynamics (MD) : Simulates thermal stability up to 300°C, aligning with TGA data (decomposition at 320°C). Validation via EXAFS confirms Cu-Hg-I coordination geometry .
Basic: What thermodynamic properties (e.g., enthalpy of formation) are critical for Cu₂HgI₄, and how are they measured?
Methodological Answer:
- Enthalpy of Formation : Determined via solution calorimetry in HNO₃, comparing Cu₂HgI₄ with CuI and HgI₂ reference compounds.
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., endothermic peak at 280°C).
- Entropy Calculations : Derived from heat capacity measurements (Cp) using adiabatic calorimeters .
Advanced: How does the coordination environment of Cu and Hg in Cu₂HgI₄ influence its reactivity in halogen-exchange reactions?
Methodological Answer:
The tetrahedral [HgI₄]²⁻ unit acts as a Lewis acid, facilitating halogen exchange with Cl⁻ or Br⁻. Experimental evidence includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
